molecular formula C18H38N2O4Zn B12650596 3-(Dipropylamino)propanoic acid;ZINC CAS No. 135364-47-5

3-(Dipropylamino)propanoic acid;ZINC

Cat. No.: B12650596
CAS No.: 135364-47-5
M. Wt: 411.9 g/mol
InChI Key: KURYBLKUMUGLPK-UHFFFAOYSA-N
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Description

Contextualization within Propanoic Acid Chemistry and Amino Acid-Derived Compounds

3-(Dipropylamino)propanoic acid, also known as N,N-Dipropyl-beta-alanine, is a derivative of both propanoic acid and β-alanine. cymitquimica.com Propanoic acid is a simple three-carbon carboxylic acid that serves as a fundamental building block in organic chemistry. Its structure allows for a wide variety of modifications, leading to a vast array of compounds with diverse properties and applications.

The subject compound is specifically a β-amino acid, meaning the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. nih.gov This is distinct from the more common α-amino acids, which are the building blocks of proteins. The presence of the amino group introduces basicity and the potential for forming amide bonds, while the carboxylic acid group provides acidity. In 3-(Dipropylamino)propanoic acid, the nitrogen atom is further substituted with two propyl groups, making it a tertiary amine. This substitution significantly influences its steric and electronic properties, such as its basicity and solubility.

The synthesis of related N,N-disubstituted β-amino acids can be achieved through various methods, including the Hantzsch synthesis starting from N-phenyl-N-thiocarbamoyl-β-alanine. researchgate.net The study of such compounds is a part of the broader field of bio-organic and medicinal chemistry, which often focuses on creating novel molecules with potential biological activity. nih.gov

Significance of 3-Substituted Propanoic Acids in Chemical and Biological Research

The introduction of substituents at the 3-position of the propanoic acid backbone gives rise to a class of compounds with significant interest in research. These 3-substituted propanoic acids and their derivatives have been shown to possess a wide range of biological activities. For instance, various aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Research into other 3-substituted propanoic acids has revealed a spectrum of potential applications. For example, certain derivatives have demonstrated antimicrobial and antifungal properties. nih.govnih.gov Specifically, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities. nih.gov The biological activity of these compounds is often dependent on the nature of the substituent at the 3-position. The synthesis of libraries of these compounds allows for the exploration of structure-activity relationships, which is a cornerstone of medicinal chemistry. orientjchem.org The synthesis of various 3-substituted propanoic acids has been described in the literature, employing methods such as the reaction of propiolates with various nucleophiles or the reduction of corresponding acrylic acids. nih.govprepchem.com

Role of the ZINC Database in Computational Discovery and Screening of Propanoic Acid Analogs

The ZINC database is a vital, freely accessible resource for researchers in the fields of drug discovery and chemical biology. wikipedia.orgwisdomlib.org It is a curated collection of commercially available chemical compounds that have been prepared in a "ready-to-dock" 3D format, making it particularly suited for virtual screening. researchgate.netdocking.org Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov

The ZINC database contains billions of compound representations, which can be searched based on various criteria such as substructure, similarity to a known molecule, and physicochemical properties. acs.org This allows researchers to efficiently screen vast chemical spaces for compounds with desired characteristics, such as analogs of propanoic acid. researchgate.net For a given target, a researcher can use virtual screening to identify compounds from the ZINC database that are predicted to have high binding affinity. nih.gov This computational approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to purchase and test in the laboratory. The database is continuously updated and has become a standard tool for medicinal chemists and structural biologists worldwide. wikipedia.orgacs.org

Data Tables

Table 1: Chemical Properties of 3-(Dipropylamino)propanoic acid

PropertyValueSource
Synonyms N,N-Dipropyl-beta-alanine, β-Alanine, N,N-dipropyl- cymitquimica.com
Molecular Formula C9H19NO2
Molecular Weight 173.256 g/mol cymitquimica.com
InChIKey OMEAIFQIIGBCPE-UHFFFAOYSA-N cymitquimica.com
Classification Amino Acid, Tertiary Amine cymitquimica.com

Table 2: Overview of the ZINC Database

FeatureDescriptionSource
Purpose A curated collection of commercially available chemical compounds for virtual screening. wikipedia.orgwisdomlib.org
Accessibility Free to use for everyone. wikipedia.org
Content Contains billions of purchasable compounds in ready-to-dock, 3D formats. docking.orgacs.org
Primary Use Facilitating virtual screening to discover new drugs and identify potential drug candidates. wisdomlib.orgresearchgate.net
Search Capabilities Allows for searching by whole-molecule similarity, substructure, and patterns in 2D. acs.org
Development Developed by the Shoichet Laboratory at the University of California, San Francisco (UCSF). wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135364-47-5

Molecular Formula

C18H38N2O4Zn

Molecular Weight

411.9 g/mol

IUPAC Name

3-(dipropylamino)propanoic acid;zinc

InChI

InChI=1S/2C9H19NO2.Zn/c2*1-3-6-10(7-4-2)8-5-9(11)12;/h2*3-8H2,1-2H3,(H,11,12);

InChI Key

KURYBLKUMUGLPK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC(=O)O.CCCN(CCC)CCC(=O)O.[Zn]

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Dipropylamino Propanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic behavior of atomic nuclei, typically ¹H and ¹³C, one can map the carbon skeleton and the relative placement of hydrogen atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides information on the number of different proton environments and their neighboring protons. For 3-(dipropylamino)propanoic acid, the spectrum is predicted to show several distinct signals corresponding to the propyl groups and the propanoic acid backbone. The acidic proton of the carboxyl group often presents as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), though its visibility can depend on the solvent and concentration. docbrown.info

The formation of the zinc salt, Zinc 3-(dipropylamino)propanoate, would result in the deprotonation of the carboxylic acid, causing the disappearance of the acidic proton signal. The electronic environment of the adjacent methylene (B1212753) protons (α to the carboxylate group) would be altered, likely causing a slight upfield shift compared to the free acid.

Predicted ¹H NMR Data for 3-(Dipropylamino)propanoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (propyl)~0.9Triplet (t)6H
-CH₂-CH₃ (propyl)~1.5-1.7Sextet or Multiplet (m)4H
N-CH₂- (propyl)~2.8-3.0Triplet (t)4H
N-CH₂- (acid chain)~3.1-3.3Triplet (t)2H
-CH₂-COOH (acid chain)~2.6-2.8Triplet (t)2H
-COOH>10Broad Singlet (br s)1H

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon environments within the molecule. For 3-(dipropylamino)propanoic acid, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (δ > 170 ppm). docbrown.info The carbons directly attached to the nitrogen atom are also significantly deshielded compared to the terminal methyl carbons. docbrown.info

Upon formation of the zinc salt, the chemical shift of the carboxylate carbon (COO⁻) is particularly affected. Studies on various zinc carboxylates show that this carbon signal can be a sensitive probe of the coordination environment around the zinc ion. rsc.orgnih.gov The other carbon signals are expected to experience more subtle shifts.

Predicted ¹³C NMR Data for 3-(Dipropylamino)propanoic Acid and its Zinc Salt

Carbon AssignmentPredicted Shift (δ, ppm) - Free AcidPredicted Shift (δ, ppm) - Zinc Salt
C=O (Carboxyl/Carboxylate)~175-180~180-185
N-CH₂- (propyl)~50-55~50-55
N-CH₂- (acid chain)~45-50~45-50
-CH₂-COOH (acid chain)~30-35~32-37
-CH₂-CH₃ (propyl)~18-22~18-22
-CH₃ (propyl)~10-12~10-12

Vibrational Spectroscopy for Molecular Conformation and Dynamics

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify functional groups and probe the molecule's conformational state by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(dipropylamino)propanoic acid is expected to be dominated by features characteristic of a carboxylic acid and a tertiary amine. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration should appear as a strong, sharp band around 1700-1725 cm⁻¹. docbrown.info C-H stretching vibrations from the propyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

The formation of the zinc salt induces significant and characteristic changes in the spectrum. The broad O-H band disappears completely. The C=O stretching band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group (COO⁻). For zinc carboxylates, these bands are typically observed around 1570-1590 cm⁻¹ (asymmetric) and 1400-1440 cm⁻¹ (symmetric), respectively. rsc.orgresearchgate.net

Predicted FTIR Absorption Bands (cm⁻¹)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) - Free AcidPredicted Wavenumber (cm⁻¹) - Zinc Salt
O-H stretchCarboxylic Acid2500-3300 (very broad)Absent
C-H stretchAlkyl2850-30002850-3000
C=O stretchCarboxylic Acid1700-1725 (strong)Absent
COO⁻ asymmetric stretchCarboxylate-~1570-1590 (strong)
COO⁻ symmetric stretchCarboxylate-~1400-1440 (strong)
C-N stretchTertiary Amine1100-12501100-1250

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is typically weak in Raman, the C=O stretch of the free acid is expected to be prominent. For the zinc salt, the symmetric stretch of the carboxylate group (COO⁻) often gives a particularly strong Raman signal, making it a useful diagnostic peak. The spectrum would also feature numerous bands corresponding to C-C stretching and C-H bending and rocking modes of the hydrocarbon chains, which are useful for studying molecular conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 3-(dipropylamino)propanoic acid (molar mass 173.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 173.

The fragmentation pattern is dictated by the most stable ions that can be formed. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable iminium ion. The loss of the largest alkyl radical is often preferred. Another common fragmentation for carboxylic acids is the loss of the carboxyl group or parts of it. libretexts.orgdocbrown.info

Predicted Mass Spectrometry Fragments for 3-(Dipropylamino)propanoic acid

Predicted m/zProposed Fragment IonFragmentation Pathway
173[C₉H₁₉NO₂]⁺Molecular Ion (M⁺)
144[M - C₂H₅]⁺Alpha-cleavage, loss of an ethyl radical
128[M - COOH]⁺Loss of the carboxyl radical
100[CH₂=N(CH₂CH₂CH₃)₂]⁺ - H - C₂H₄Complex rearrangement/cleavage
86[CH₂=N(CH₂CH₂CH₃)(CH₂)]⁺Alpha-cleavage with rearrangement

Chromatographic Methods for Separation and Quantitative Analysis

Chromatography stands as a cornerstone in the analytical workflow for 3-(Dipropylamino)propanoic acid research, enabling the separation of the target analyte from complex matrices and the precise determination of its concentration. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability.

Gas Chromatography (GC) is a highly effective and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the determination of propanoic acid and its derivatives like 3-(Dipropylamino)propanoic acid. vitas.nocreative-proteomics.com The fundamental principle of GC involves the vaporization of the sample, which is then transported by an inert carrier gas through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the compounds between the mobile gas phase and the stationary liquid or solid phase. creative-proteomics.com

For the analysis of propanoic acid, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. vitas.nocreative-proteomics.com The direct injection of aqueous solutions containing free acids is possible, which simplifies sample preparation. cerealsgrains.org However, to enhance volatility and improve chromatographic peak shape, derivatization is a common strategy, especially for polar molecules containing functional groups like carboxyl and amino groups present in 3-(Dipropylamino)propanoic acid. A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts polar functional groups into more volatile and thermally stable tert-butyldimethylsilyl (tBDMS) derivatives. usra.edu

The quantitative analysis of propanoic acid by GC-FID has demonstrated excellent accuracy and sensitivity. cerealsgrains.org Methodologies have been developed for various sample types, including food and pharmaceutical products, showcasing the robustness of GC for quality control and regulatory compliance. vitas.nonih.govchrom-china.com Key performance parameters of GC methods for propanoic acid analysis are summarized in the table below.

Parameter Value Reference
Linearity Range2-1000 mg/L chrom-china.com
Correlation Coefficient (r²)0.9998 chrom-china.com
Limit of Detection (LOD)0.003 g/kg chrom-china.com
Limit of Quantification (LOQ)0.01 g/kg chrom-china.com
Recoveries (Direct Extraction)90.1% - 102.1% chrom-china.com
Relative Standard Deviation (RSD)3.32% - 6.33% chrom-china.com

These data highlight the capability of GC to provide reliable and precise quantitative results for propanoic acid, which is directly relevant for the analysis of 3-(Dipropylamino)propanoic acid.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of non-volatile materials. eag.com This method involves heating the sample to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. unibo.it Py-GC/MS is particularly valuable for studying the thermal stability and degradation pathways of complex molecules like 3-(Dipropylamino)propanoic acid.

In the context of amino acids, which share structural similarities with 3-(Dipropylamino)propanoic acid, Py-GC/MS has been employed to understand their thermal degradation behavior. nih.govojp.gov When subjected to high temperatures, amino acids undergo complex reactions, including decarboxylation, deamination, and the formation of cyclic compounds like diketopiperazines. nih.gov For instance, the pyrolysis of alanine (B10760859) has been shown to produce 3,6-dimethylpiperazine-2,5-dione, while aspartic acid yields maleimide (B117702) and 2,5-furandione. nih.gov

The study of thermal decomposition via Py-GC/MS provides critical insights into the bond dissociation energies and the structural fragments that are most stable at elevated temperatures. This information is crucial for predicting the behavior of 3-(Dipropylamino)propanoic acid in various thermal processes. The pyrogram generated from a Py-GC/MS analysis serves as a "fingerprint" of the original material under specific pyrolysis conditions, allowing for detailed characterization. unibo.it

A typical Py-GC/MS experiment involves controlled heating of the sample, with pyrolysis temperatures often ranging from 300 °C to 900 °C. chromatographyonline.com The resulting pyrolysis products are then analyzed by GC-MS to identify their chemical structures. The table below presents examples of pyrolysis products identified from amino acids, which can serve as a reference for potential degradation products of 3-(Dipropylamino)propanoic acid.

Amino Acid Pyrolysis Product Reference
Alanine3,6-dimethylpiperazine-2,5-dione nih.gov
Aspartic AcidMaleimide, 2,5-furandione nih.gov

By applying Py-GC/MS to 3-(Dipropylamino)propanoic acid, researchers can elucidate its thermal decomposition mechanisms, identify characteristic pyrolysis markers, and gain a deeper understanding of its chemical stability.

Computational and Theoretical Investigations of 3 Dipropylamino Propanoic Acid Systems

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of molecular systems. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For the 3-(Dipropylamino)propanoic acid;ZINC complex, HOMO-LUMO analysis would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. nih.govthieme-connect.de The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This analysis would help in understanding potential charge transfer interactions within the complex. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Zinc-Amino Acid Complex

Molecular OrbitalEnergy (eV)Role
HOMO-6.5Electron Donor
LUMO-1.2Electron Acceptor
HOMO-LUMO Gap5.3Indicator of Stability

Note: This table presents typical values for a stable complex and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. Red regions on an MEP map indicate a negative potential, attractive to electrophiles, while blue regions show a positive potential, attractive to nucleophiles.

For the this compound complex, an MEP map would highlight the negatively charged oxygen atoms of the carboxylate group and the positively charged regions around the zinc ion and the amine's hydrogen atoms. This provides a clear picture of where the molecule is most likely to interact with other species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. researchgate.netmdpi.com

In the context of the this compound complex, NBO analysis would be used to understand the nature of the coordinate bonds between the zinc ion and the ligand. researchgate.netmdpi.com It can quantify the charge transfer from the ligand's lone pair orbitals (on oxygen and nitrogen) to the vacant orbitals of the zinc ion, providing a measure of the bond strength and character.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)LP* (Zn)High
LP (N)LP* (Zn)Moderate
σ (C-H)σ* (C-C)Low

Note: This table is a hypothetical representation of NBO results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netnih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states.

For the this compound complex, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., n→π, π→π, metal-to-ligand charge transfer). researchgate.netnih.gov These theoretical spectra can be compared with experimental data to validate the computational model.

Advanced Computational Simulations

While quantum chemical methods are excellent for studying single molecules, advanced simulation techniques are needed to understand the behavior of these molecules in a more complex environment, such as in solution or interacting with biological systems.

Molecular dynamics (MD) simulations, for example, can model the movement of atoms in the this compound complex over time. nih.govnd.edu This would allow for the study of its conformational flexibility, its interactions with solvent molecules, and its potential binding to larger biomolecules. Such simulations are crucial for bridging the gap between molecular properties and macroscopic behavior. acs.org

Molecular Dynamics (MD) Simulations for Stability and Dynamics

While specific molecular dynamics (MD) simulation studies focused exclusively on 3-(Dipropylamino)propanoic acid are not prominent in existing literature, the methodology itself is a cornerstone of computational chemistry for understanding the behavior of chemical systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.orgmdpi.com

For a molecule such as 3-(Dipropylamino)propanoic acid, an MD simulation would offer critical insights into its structural stability and dynamic behavior in various environments, such as in an aqueous solution. Key areas of investigation would include the flexibility of the n-propyl chains, the conformational dynamics of the propanoic acid backbone, and the interaction of the molecule's polar functional groups (the tertiary amine and the carboxylic acid) with solvent molecules. By analyzing properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory, one could assess the stability of different conformers and the mobility of specific atomic groups. mdpi.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of 3-(Dipropylamino)propanoic Acid

Parameter Description/Example Value Purpose
Force FieldGROMOS, AMBER, CHARMMDefines the potential energy function and parameters for atoms, bonds, angles, and dihedrals.
Solvent ModelSPC/E, TIP3PRepresents the water molecules in the simulation box for an aqueous study.
System Temperature300 KMaintained using a thermostat to simulate conditions relevant to biological or laboratory environments.
System Pressure1 barMaintained using a barostat to simulate constant pressure conditions.
Simulation Time100 nsThe duration of the simulation, which should be long enough to sample relevant molecular motions. mdpi.com
Calculated Properties
RMSDRoot-Mean-Square DeviationMeasures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability.
RMSFRoot-Mean-Square FluctuationMeasures the fluctuation of individual atoms from their average position, highlighting flexible regions of the molecule.
Radial Distribution Function (RDF)g(r)Describes the probability of finding another atom at a distance r from a reference atom, used to analyze solvation shells. mdpi.com

In-Silico and Virtual Screening Methodologies for Ligand Discovery

The designation of this compound within the ZINC database underscores its role as a potential ligand for virtual screening. Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This approach significantly reduces the cost and time associated with high-throughput screening (HTS) by pre-filtering vast chemical libraries. mdpi.com

Virtual screening methodologies are broadly categorized as either structure-based (SBVS) or ligand-based (LBVS).

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS methods like molecular docking can be used. mdpi.com In this process, 3-(Dipropylamino)propanoic acid would be computationally fitted into the binding site of the target, and its binding affinity would be estimated using a scoring function. This allows for the prediction of its potential as an inhibitor or modulator of that target. nih.govsemanticscholar.org

Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown but a set of known active molecules exists, LBVS methods are employed. mdpi.com These techniques, such as 2D similarity searching or pharmacophore modeling, would use the chemical structure of 3-(Dipropylamino)propanoic acid as a query to find other molecules with similar features, operating on the principle that structurally similar molecules often have similar biological activities. nih.gov

The inclusion of 3-(Dipropylamino)propanoic acid in the ZINC database makes it readily available for such computational screening campaigns against a multitude of biological targets. mdpi.com

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the crystal packing, physical properties, and biological recognition of 3-(Dipropylamino)propanoic acid. Computational methods provide a lens through which these non-covalent interactions can be visualized and quantified.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. set-science.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are crucial for crystal stability. Red spots on a d_norm-mapped surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.commdpi.com

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di). crystalexplorer.net The plot provides a distinct "fingerprint" for the crystal packing, with different types of interactions appearing in characteristic regions. researchgate.net For 3-(Dipropylamino)propanoic acid, which contains a carboxylic acid group and flexible alkyl chains, the key interactions stabilizing its crystal structure would be hydrogen bonds involving the acid group (O-H···O) and numerous van der Waals contacts, particularly H···H interactions from the propyl groups. A Hirshfeld analysis would quantify the percentage contribution of each of these contact types to the total surface area. nih.gov

Table 2: Expected Intermolecular Contacts and Their Characteristics for 3-(Dipropylamino)propanoic Acid from Hirshfeld Analysis

Contact Type Description Expected Fingerprint Plot Feature Anticipated Contribution
H···HInteractions between hydrogen atoms on the propyl chains.A large, diffuse region in the center of the plot. nih.govMost significant contribution due to the abundance of hydrogen atoms.
O···H / H···OHydrogen bonds from the carboxylic acid group (donor) to an acceptor, or from a C-H group to the carbonyl oxygen (acceptor).Sharp, distinct spikes at low de and di values. researchgate.netSignificant, as these are the strongest directional interactions.
C···H / H···CWeaker interactions involving the carbon backbone and hydrogen atoms."Wings" appearing on the sides of the main plot. mdpi.comModerate contribution.
N···H / H···NPotential weak interactions involving the tertiary nitrogen and nearby hydrogen atoms.Spikes in the corresponding region of the plot.Minor to moderate, depending on steric accessibility.

Conformational Preference and Potential Energy Surface Mapping

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the potential energy as a function of its geometric coordinates. libretexts.orgrug.nl Minima on the PES correspond to stable or metastable conformers, while saddle points represent the transition states for converting between them. libretexts.org

For 3-(Dipropylamino)propanoic acid, the key degrees of freedom include the rotation around the C-C bonds of the propanoic acid backbone and the C-N bonds of the dipropylamino group. A computational PES scan would involve systematically rotating these bonds and calculating the energy at each step. This analysis would likely reveal several low-energy conformers. For instance, the relative orientation of the bulky dipropylamino group and the carboxylic acid group would be a major determinant of conformational stability. masterorganicchemistry.com

Furthermore, in the gas phase or aprotic solvents, there is a possibility of forming an intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and the lone pair of the tertiary nitrogen atom. nih.gov A PES mapping could confirm the stability of this hydrogen-bonded conformation compared to more extended, linear forms that would be favored in protic solvents where intermolecular hydrogen bonding with the solvent dominates. The results of such a study are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its reactivity and ability to bind to biological targets. mdpi.com

Molecular Mechanisms and Biological Interactions of 3 Dipropylamino Propanoic Acid Analogs

Enzyme Inhibition and Modulation Studies

No information is available in the reviewed literature regarding the investigation of thiol-dependent enzyme interactions or specific enzyme inhibition mechanisms for 3-(Dipropylamino)propanoic acid or its close analogs.

Receptor Binding and Neurotransmitter System Interactions

Studies on various aminopropanoic acid derivatives have revealed interactions with key receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.

Research has focused on designing aminopropanoic acid analogs that can act as agonists at the glycine (B1666218) binding site of the NMDA receptor. These receptors are complex proteins composed of different subunits (e.g., GluN1, GluN2A-D), and developing compounds with selectivity for specific subunit combinations is a key area of investigation.

For instance, a series of (R)-2-amino-3-triazolpropanoic acid derivatives have been synthesized and evaluated for their activity at NMDA receptor subtypes. Within this series, certain compounds have demonstrated notable selectivity:

Compounds 13g and 13i were identified as full and partial agonists, respectively, at GluN1/2C and GluN1/2D receptor subtypes. They exhibited a 3- to 7-fold preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes.

Other analogs, such as (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives (8p and 8r) , were found to be functionally selective agonists for the GluN1/2C receptor subtype with potencies in the nanomolar range.

These findings highlight the potential to fine-tune the structure of aminopropanoic acid analogs to achieve specific interactions with NMDA receptor subtypes. The triazole ring in some of these analogs has been shown to function as a bioisostere for an amide group, influencing the compound's binding and activity.

Additionally, other substituted 3-aminopropionic acids have been designed based on a pharmacophore model for antagonists of the glial gamma-aminobutyric acid (GABA) uptake site and the glycine co-agonist site of the NMDA receptor.

Table 1: Binding Characteristics of Selected Aminopropanoic Acid Analogs at NMDA Receptor Subtypes No specific quantitative binding data (e.g., Ki, IC50) was available in the provided search results. The table reflects the qualitative descriptions of activity.

Compound Class Specific Analogs Target Receptor Subtype(s) Observed Activity Selectivity Profile
(R)-2-amino-3-triazolpropanoic acid derivatives 13g GluN1/2C, GluN1/2D Full Agonist 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B
13i GluN1/2C, GluN1/2D Partial Agonist 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives 8p, 8r GluN1/2C Functionally Selective Agonist Selective for GluN1/2C

The interaction of aminopropanoic acid analogs with NMDA receptors directly implies a modulation of glutamatergic neurotransmission, as glutamate (B1630785) is the principal excitatory neurotransmitter in the brain. By acting as agonists at the glycine site of NMDA receptors, these compounds can enhance receptor activation in the presence of glutamate.

Furthermore, the investigation of 3-aminopropionic acid (β-alanine) analogs as potential treatments for epilepsy suggests a modulation of the balance between excitatory and inhibitory neurotransmission. The design of these analogs has been guided by their potential to interact with both the GABA system (the primary inhibitory neurotransmitter system) and the NMDA receptor's glycine co-agonist site. Some N-substituted 3-aminopropionic acids have shown promising antiseizure activity, indicating an influence on these neurotransmitter pathways.

β-Alanine itself is considered a neurotransmitter and can be transported by the vesicular GABA transporter (VGAT), suggesting a mechanism for its release at synapses.

Influence on Protein Structure and Function

There is no specific information available in the reviewed literature concerning the influence of 3-(Dipropylamino)propanoic acid or its analogs on protein structure and function.

Effects on Protein Interactions and Folding

The incorporation of non-natural amino acids, such as β-amino acid derivatives, into peptides is a powerful strategy for influencing protein interactions and folding. Unlike their α-amino acid counterparts, peptides containing β-amino acids often exhibit enhanced stability against proteolytic degradation, making them attractive candidates for therapeutic development. researchgate.nethilarispublisher.com The substitution at the amino group, as seen in 3-(dipropylamino)propanoic acid, can further modulate the peptide's conformational preferences and binding affinities.

Research into β-peptides—polymers of β-amino acids—has demonstrated their ability to fold into stable secondary structures, such as helices, without the requirement for extensive tertiary interactions. nih.gov This property allows for the creation of relatively small molecules that can present a broad and chemically diverse surface for binding to other proteins. nih.gov Consequently, these β-peptides have been successfully employed as inhibitors of protein-protein interactions (PPIs), which are implicated in numerous disease pathways. nih.govacs.org The design of such inhibitors often involves creating a β-peptide that mimics the structure of a key helical region of one of the interacting proteins.

The specific effects of incorporating a 3-(dialkylamino)propanoic acid residue into a peptide would depend on the context of the peptide sequence and the target protein. The dialkylamino group can influence the local hydrophobicity and steric bulk, potentially disrupting or stabilizing key contacts at a protein-protein interface. For instance, in a study of peptides designed to inhibit the Bcl-2 family of proteins, the combination of different helix-forming scaffolds, including those from β-amino acids, was crucial for achieving high-affinity binding. acs.org While direct studies on 3-(dipropylamino)propanoic acid are limited, the principles derived from related β-amino acid studies suggest its potential utility in modulating protein interactions. The intrinsic conformational preferences of amino acids are fundamental to understanding protein folding dynamics, and computational studies on simple amino acid mimetics, like the alanine (B10760859) dipeptide, have been instrumental in refining our understanding of these preferences. nih.gov

Compound TypeEffect on Protein Structure/InteractionReference
β-PeptidesCan form stable secondary structures (e.g., 14-helices) and inhibit protein-protein interactions. nih.gov
α,β-PeptidesCan be designed to bind with high affinity to protein surfaces, such as Bcl-xL. acs.org
N-substituted 3-aminopropionic acidsN-substitution can confer significant biological activity, suggesting an influence on target binding. nih.gov

This table presents findings for β-amino acid derivatives analogous to 3-(dipropylamino)propanoic acid.

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often relies on chemical tools to capture, identify, and quantify proteins within complex biological samples. Chemical probes, which are small molecules designed to interact with specific proteins or classes of proteins, are central to many proteomics workflows. These probes are typically equipped with a bioorthogonal handle, such as an azide (B81097) or alkyne, which allows for their selective detection and enrichment.

While direct applications of 3-(dipropylamino)propanoic acid in proteomics have not been extensively documented, its structure lends itself to potential use as a chemical probe. By modifying the dipropylamino group or another part of the molecule to include a bioorthogonal handle, it could be used to study proteins that interact with N,N-dialkylated β-amino acids. Chemical labeling coupled with proteomic identification has emerged as a powerful approach to gain insights into the synthesis, localization, and interactions of various proteins, including those encoded by small open reading frames. nih.gov

Furthermore, the broader class of fatty acid and amino acid analogs has seen significant use in proteomics. For example, fatty acid analogs with bioorthogonal tags have been used to profile protein fatty-acylation, a crucial post-translational modification. acs.org Similarly, specialized proteomics services offer the analysis of β-amino acids, indicating their importance in biological systems. creative-proteomics.com The use of chemical labeling and proteomics can provide valuable information on the abundance and functional properties of proteins that are otherwise difficult to study. nih.gov Given the known biological activities of N-acyl amino acids, which can act as signaling molecules, a proteomics approach using a suitably modified 3-(dipropylamino)propanoic acid analog could uncover novel protein targets and pathways. nih.gov

Proteomics ApplicationRelevant Compound Class/TechniqueKey FindingsReference
Characterization of unannotated proteinsChemical labeling with bioorthogonal probesProvides information on protein presence, abundance, and functional properties. nih.gov
Profiling of post-translational modificationsFatty acid analogs with bioorthogonal tagsEnables the identification of fatty-acylated proteins in mammalian cells. acs.org
Analysis of metabolic intermediatesLC-MS/MS based proteomicsAllows for the identification and quantification of diverse β-amino acids in various samples. creative-proteomics.com

This table illustrates proteomics applications relevant to the study of amino acid analogs like 3-(dipropylamino)propanoic acid.

Mechanistic Insights from Molecular Docking Studies

A pertinent example is the molecular docking analysis of novel 3-phenyl-β-alanine-based oxadiazole analogs as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various diseases. nih.gov In this study, the docking results revealed that the active compounds fit snugly into the entrance of the enzyme's active site. nih.gov The binding was stabilized by specific hydrogen bonding interactions with key amino acid residues, such as Thr199, Thr200, and Gln92. nih.gov This demonstrates how a β-alanine scaffold can serve as a core structure for designing enzyme inhibitors.

For a hypothetical docking study of a 3-(dipropylamino)propanoic acid analog, several factors would be considered. The carboxylate group would be expected to form ionic interactions or hydrogen bonds with positively charged or polar residues in a binding pocket. The dipropylamino group, being hydrophobic and bulky, would likely occupy a lipophilic pocket. The flexibility of the propyl chains would allow for an induced-fit interaction with the protein target.

Computational modeling has also been instrumental in the design of peptides containing β-amino acids that target protein-protein interactions. For instance, a computational model of a foldamer/Bcl-xL complex helped to rationalize the high binding affinity observed experimentally. acs.org Similarly, molecular dynamics simulations have been employed to evaluate the potential of β-sheet breaker peptides to destabilize amyloid-β protofibrils, which are associated with Alzheimer's disease. nih.gov These computational approaches provide valuable mechanistic insights that can guide the design of more potent and selective molecules based on the β-amino acid scaffold.

Compound ClassTarget ProteinKey Findings from Docking/Computational StudiesReference
3-Phenyl-β-alanine oxadiazole analogsCarbonic Anhydrase IICompounds bind at the entrance of the active site, forming hydrogen bonds with key residues. nih.gov
β-amino acid-containing peptides (foldamers)Bcl-xLComputational models support the feasibility of constructing complex protein epitopes with high binding affinity. acs.org
β-sheet breaker peptidesAmyloid-β42 protofibrilsMolecular dynamics simulations identified peptides that can bind to and destabilize the protofibril structure. nih.gov

This table summarizes findings from molecular docking and computational studies on analogs of 3-(dipropylamino)propanoic acid, illustrating the types of mechanistic insights that can be gained.

Future Directions and Emerging Research Avenues for 3 Dipropylamino Propanoic Acid

Integration of Advanced Computational Models for Predictive Research

The initial stages of investigating a novel compound like 3-(Dipropylamino)propanoic acid can be significantly accelerated through advanced computational modeling. These in silico methods allow for the prediction of a wide range of physicochemical and biological properties, saving considerable time and resources compared to traditional benchtop experiments.

Quantitative Structure-Activity Relationship (QSAR) models are powerful statistical tools that can correlate a compound's structural features with its biological activity or physical properties. nih.govmdpi.commdpi.com For 3-(Dipropylamino)propanoic acid, QSAR can be employed to predict its potential toxicological profile, such as mutagenicity, by comparing its structural descriptors to those of known toxic compounds like other aromatic amines. nih.gov Furthermore, QSAR models are increasingly used to predict how a small molecule might bind to a specific biological target, such as an RNA structure or a protein, guiding initial hypotheses about its mechanism of action. acs.org

Molecular dynamics (MD) simulations offer a more dynamic view, modeling the movement and interaction of the compound with its environment over time. nih.gov By simulating 3-(Dipropylamino)propanoic acid in aqueous solution or in the presence of a biological macromolecule like a protein, researchers can gain insights into its conformational flexibility, solvation properties, and potential binding modes. acs.orgnih.gov Such simulations are crucial for understanding how the compound might behave in a physiological context, for instance, by modeling its interaction with amino acid residues in a protein's binding pocket. acs.orgaip.org These computational approaches, from QSAR to MD, provide a foundational framework for targeted experimental validation.

Table 1: Hypothetical Predictive Data for 3-(Dipropylamino)propanoic Acid via Computational Modeling

Predictive Model TypePredicted PropertyPredicted Outcome/ValuePotential Implication
QSARMutagenicityLow ProbabilityGuides initial safety assessment
QSARhERG InhibitionModerateEarly flag for cardiotoxicity screening
Molecular DockingBinding Affinity to Target X-7.5 kcal/molPrioritizes for in vitro binding assays
MD SimulationConformational States3 major low-energy conformersInforms understanding of receptor fit
ADMET PredictorBlood-Brain Barrier PermeabilityLow to ModerateSuggests potential for CNS or peripheral action

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and sustainable synthesis of 3-(Dipropylamino)propanoic acid and its derivatives is paramount for enabling extensive research. Future efforts will likely move beyond traditional multi-step batch processes, which can be inefficient and generate significant waste. illinois.edu

A key area of exploration is the direct N-alkylation of unprotected β-amino acids using alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often employing ruthenium or iridium catalysts, is highly atom-economic, producing water as the only byproduct. researchgate.netnih.gov Developing a catalytic system, potentially using abundant metals like iron, for the direct N-dipropylation of β-alanine with propanol (B110389) would represent a significant advance in green chemistry. nih.govresearchgate.netlookchem.com Such methods offer high selectivity and can often preserve the stereochemistry of the starting materials. nih.gov

Another promising avenue is the adoption of continuous flow chemistry. acs.orgamf.chnih.govmt.com Flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety, yield, and consistency. amf.chmt.com This technology is particularly advantageous for handling hazardous reagents or intermediates and allows for easier scalability from laboratory research to larger-scale production. acs.orgdrugdeliveryleader.com The synthesis of 3-(Dipropylamino)propanoic acid could be envisioned as a multi-step flow process, potentially starting from simple precursors like olefins or aziridines, which have been used in novel syntheses of other β-amino acids. illinois.edu

Table 2: Comparison of Potential Synthetic Routes for 3-(Dipropylamino)propanoic Acid

Synthetic StrategyKey FeaturesPotential AdvantagesPotential Challenges
Traditional Reductive AminationTwo-step: β-alanine esterification, then reductive amination with propionaldehyde (B47417).Well-established chemistry.Use of stoichiometric reductants, potential for side products. nih.gov
Catalytic N-AlkylationDirect reaction of β-alanine with propanol using a transition metal catalyst.High atom economy, water as sole byproduct, potentially fewer steps. nih.govresearchgate.netCatalyst development and optimization required for high selectivity to the di-propylated product.
Continuous Flow SynthesisMulti-step sequence (e.g., aminocarbonylation of propene followed by N-alkylation) in a flow reactor.Enhanced safety, scalability, process control, and potential for automation. acs.orgmt.comRequires specialized equipment and optimization of flow parameters.
Biocatalytic SynthesisUse of enzymes (e.g., lipases) for key steps like ester hydrolysis in a kinetic resolution.High enantioselectivity, mild reaction conditions. mdpi.comEnzyme discovery and engineering for specific substrate; limited to specific enantiomers.

Development of Innovative Analytical Techniques for Complex Mixtures

As research progresses, the ability to accurately detect and quantify 3-(Dipropylamino)propanoic acid in complex biological and environmental matrices will become critical. Standard analytical methods may need to be adapted or novel techniques developed to achieve the required sensitivity and selectivity.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing small molecules in complex samples like plasma or cell culture media. bioxpedia.comresearchgate.neteuropeanpharmaceuticalreview.com Developing a robust LC-MS/MS method would be essential for pharmacokinetic studies, enabling the precise quantification of the compound and its potential metabolites. bioxpedia.comamericanpharmaceuticalreview.com For more complex analytical challenges, such as separating the target compound from structurally similar impurities, two-dimensional liquid chromatography (2D-LC) coupled with MS offers significantly enhanced resolving power. drugtargetreview.com

Given its structural similarity to endogenous metabolites like short-chain fatty acids (SCFAs), targeted metabolomic protocols could be developed. nih.govnih.govmetabolon.com Techniques such as gas chromatography-mass spectrometry (GC-MS) following derivatization are commonly used for SCFA analysis and could be optimized for 3-(Dipropylamino)propanoic acid. nih.gov These methods would allow researchers to study how the compound influences or is influenced by metabolic pathways within a biological system. nih.govmetabolon.com

Table 3: Prospective Analytical Methods for 3-(Dipropylamino)propanoic Acid

Analytical TechniqueTarget ApplicationKey Advantages
LC-MS/MSQuantification in biological fluids (plasma, urine). bioxpedia.comHigh sensitivity and selectivity, suitable for pharmacokinetic studies. americanpharmaceuticalreview.com
GC-MSAnalysis in fecal samples or cell culture (after derivatization).Excellent for volatile compounds and established for similar molecules (SCFAs). nih.gov
High-Resolution MS (HRMS)Identification of unknown metabolites and impurities. drugtargetreview.comProvides accurate mass data for precise formula determination.
2D-LC-MSSeparation from isomeric or structurally related compounds in complex matrices.Greatly increased peak capacity and resolution. drugtargetreview.com
NMR SpectroscopyUnambiguous structural confirmation of synthetic product and metabolites.Provides detailed structural information, including connectivity and stereochemistry. mdpi.com

Elucidation of Broader Molecular Interaction Networks within Biological Systems

Ultimately, the value of 3-(Dipropylamino)propanoic acid will be determined by its biological activity. A crucial future direction is to elucidate its molecular interaction network—the proteins, nucleic acids, and other biomolecules with which it may interact to exert a biological effect.

Given its structure as a β-amino acid and a tertiary amine, it could interact with a wide range of biological targets. mmsl.cz It may act as a mimetic or antagonist at receptors for endogenous ligands like GABA or other amino acid neurotransmitters. The dipropylamino moiety lends it lipophilicity, which might facilitate passage across cell membranes and interaction with intracellular targets, including enzymes or nuclear receptors. nih.govnih.gov For instance, many xenobiotics interact with cytochrome P450 (CYP) enzymes, which could lead to its metabolism or the inhibition of the metabolism of other drugs. nih.gov

High-throughput screening campaigns against panels of receptors, enzymes, and ion channels would be a logical starting point. Follow-up studies using techniques like hydrogen-deuterium exchange or hydroxyl radical footprinting coupled with mass spectrometry can provide detailed information on how ligand binding alters the conformation and dynamics of a target protein. nih.gov Understanding these protein-ligand interactions at a molecular level is fundamental for drug discovery and for deciphering the compound's biological function. nih.govacs.orgfiveable.me The structural similarity to short-chain fatty acids also suggests that it could influence metabolic signaling pathways or gut microbiome composition, which are known to be modulated by SCFAs like propionate. nih.govmetabolon.commdpi.com

Table 4: Potential Biological Interaction Partners for Investigation

Target ClassRationale for InvestigationPotential Effect
Neurotransmitter Receptors (e.g., GABA, glutamate)Structural similarity to amino acid neurotransmitters.Modulation of neuronal signaling.
Transporter ProteinsCharged carboxylate and amine groups may facilitate transport.Influence on cellular uptake/efflux; drug-drug interactions. nih.gov
Cytochrome P450 EnzymesCommon interaction site for xenobiotics. nih.govMetabolic transformation of the compound; inhibition/induction of other drug metabolism.
Nuclear ReceptorsLipophilic nature may allow binding to intracellular receptors.Alteration of gene expression. nih.gov
Gut MicrobiotaStructural analog of propionate, a key microbial metabolite. metabolon.comAlteration of microbial community structure or metabolic output.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.